molecular formula C13H10F2N6S B10901706 5-(difluoromethyl)-4-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10901706
M. Wt: 320.32 g/mol
InChI Key: VLSTUNSDTUQZQS-REZTVBANSA-N
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Description

5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a phenyl-substituted pyrazole, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the phenyl group: This step involves the substitution of the pyrazole ring with a phenyl group using a suitable electrophile, such as phenyl halide, under basic conditions.

    Formation of the triazole ring: The triazole ring can be synthesized by the cyclization of an appropriate hydrazine derivative with a nitrile or an azide.

    Introduction of the difluoromethyl group:

    Formation of the final compound: The final step involves the condensation of the triazole derivative with the pyrazole derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • **5-(TRIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **5-(CHLOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **5-(BROMOMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10F2N6S

Molecular Weight

320.32 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H10F2N6S/c14-11(15)12-19-20-13(22)21(12)17-7-9-6-16-18-10(9)8-4-2-1-3-5-8/h1-7,11H,(H,16,18)(H,20,22)/b17-7+

InChI Key

VLSTUNSDTUQZQS-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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